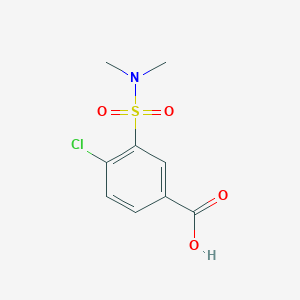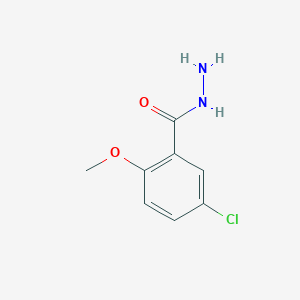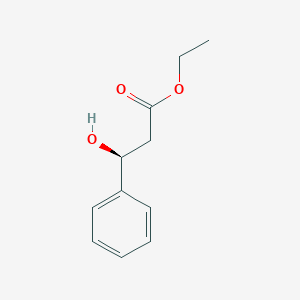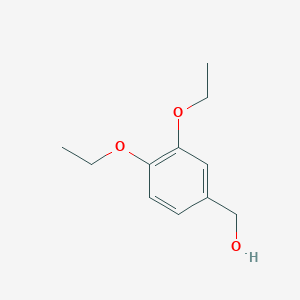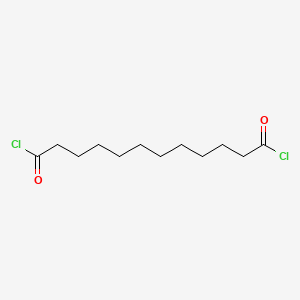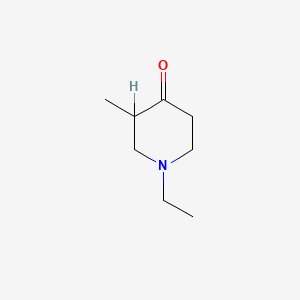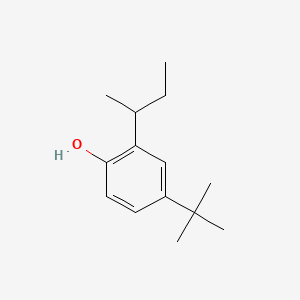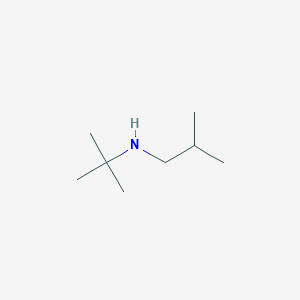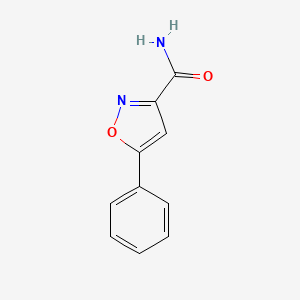
5-Phénylisoxazole-3-carboxamide
Vue d'ensemble
Description
5-Phenyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Phenyl-3-isoxazolecarboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Phenyl-3-isoxazolecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-3-isoxazolecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte et développement de médicaments
5-Phénylisoxazole-3-carboxamide : est un composé hétérocyclique à cinq chaînons qui est important dans le domaine de la découverte de médicaments . Sa structure est couramment retrouvée dans de nombreux médicaments commercialisés, et il fournit un échafaudage polyvalent qui peut se lier à diverses cibles biologiques en raison de sa diversité chimique. La capacité du composé à être fonctionnalisé en fait une entité précieuse pour le développement de nouveaux médicaments.
Traitement des troubles neurologiques
Des dérivés du This compound ont été synthétisés et évalués pour leur potentiel dans le traitement des troubles neurologiques . Plus précisément, ils ont été utilisés pour inhiber les enzymes monoamine oxydase (MAO), qui jouent un rôle essentiel dans les affections neurologiques. L'inhibition de la MAO-A et de la MAO-B est une approche prometteuse pour le traitement de maladies comme la dépression et la maladie de Parkinson.
Recherche anticancéreuse
Le cycle isoxazole du This compound fait partie de nombreuses conceptions de médicaments anticancéreux . Son incorporation dans les molécules médicamenteuses peut améliorer l'efficacité des agents chimiothérapeutiques. Les chercheurs explorent son utilisation dans des stratégies de synthèse orientées vers la diversité pour créer de nouveaux composés anticancéreux.
Modélisation et simulation moléculaires
This compound : peut être utilisé en chimie computationnelle pour la modélisation et les simulations moléculaires . Des programmes comme Amber et GROMACS utilisent ce composé pour produire des simulations qui peuvent prédire comment le composé interagit avec diverses molécules biologiques, ce qui est crucial pour comprendre son mécanisme d'action et optimiser ses propriétés pour des applications spécifiques.
Développement de tests biologiques
Le composé a été utilisé dans le développement de tests biologiques, tels que les tests Amplex Red, pour mesurer l'activité enzymatique . Ces tests sont essentiels pour cribler les candidats médicaments potentiels et comprendre leur pharmacodynamie et leur pharmacocinétique.
Voies de synthèse écologiques
Dans la synthèse des isoxazoles, le This compound sert de modèle pour développer des voies de synthèse sans métal . Ces méthodes sont plus durables et plus respectueuses de l'environnement que les réactions traditionnelles catalysées par des métaux, qui impliquent souvent des métaux toxiques, génèrent des déchets importants et sont coûteuses.
Mécanisme D'action
Target of Action
The primary target of 5-Phenylisoxazole-3-carboxamide is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . This receptor is a non-selective ligand-gated cation channel that belongs to the Transient Receptor Channel family of cation channels . It is highly expressed on the peripheral termini of small diameter sensory neurons innervating many tissues including skin, bladder, airway, and gastrointestinal tract .
Mode of Action
5-Phenylisoxazole-3-carboxamide interacts with the TRPV1 receptors, which are located on a subset of Aδ and C fibers, the afferents commonly associated with nociception
Biochemical Pathways
It is known that the compound is involved in the modulation of trpv1 receptors , which play a crucial role in pain perception and other sensory processes. The downstream effects of this modulation are likely to be complex and multifaceted, involving various neural and biochemical pathways.
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that 5-Phenylisoxazole-3-carboxamide may have good bioavailability.
Result of Action
The molecular and cellular effects of 5-Phenylisoxazole-3-carboxamide’s action are likely to be diverse, given its interaction with TRPV1 receptors . These receptors are involved in various physiological processes, including pain perception, body temperature regulation, and inflammation. Therefore, modulation of these receptors by 5-Phenylisoxazole-3-carboxamide could potentially have wide-ranging effects.
Analyse Biochimique
Biochemical Properties
5-Phenyl-3-isoxazolecarboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit potent activity against certain cancer cell lines, such as hepatocellular carcinoma and breast carcinoma . The compound interacts with various biomolecules, including enzymes involved in oxidative stress responses and cell proliferation. For instance, it has been observed to inhibit the activity of certain enzymes that promote cancer cell growth, thereby exerting its anticancer effects .
Cellular Effects
The effects of 5-Phenyl-3-isoxazolecarboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Additionally, it affects gene expression by upregulating or downregulating genes involved in cell cycle regulation and apoptosis . The compound’s impact on cellular metabolism includes altering the levels of key metabolites, which can disrupt the energy balance within cells .
Molecular Mechanism
At the molecular level, 5-Phenyl-3-isoxazolecarboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of enzymes involved in DNA replication and repair, which can prevent cancer cell proliferation . Additionally, it can activate enzymes that promote apoptosis, thereby enhancing its anticancer properties . Changes in gene expression induced by 5-Phenyl-3-isoxazolecarboxamide further contribute to its biological effects, as it can upregulate pro-apoptotic genes and downregulate anti-apoptotic genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Phenyl-3-isoxazolecarboxamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its biological activity over time . Prolonged exposure to 5-Phenyl-3-isoxazolecarboxamide can lead to degradation, which may reduce its efficacy . Long-term studies have indicated that the compound can have sustained effects on cellular function, including persistent inhibition of cancer cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Phenyl-3-isoxazolecarboxamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired anticancer effects, and exceeding this threshold can result in toxic side effects .
Metabolic Pathways
5-Phenyl-3-isoxazolecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by enzymes in the liver, leading to the formation of active metabolites that contribute to its biological effects . These metabolic pathways can influence the compound’s efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound . Additionally, 5-Phenyl-3-isoxazolecarboxamide can affect metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of 5-Phenyl-3-isoxazolecarboxamide within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of 5-Phenyl-3-isoxazolecarboxamide within tissues can also affect its therapeutic efficacy, as it needs to reach the target cells to exert its effects .
Subcellular Localization
The subcellular localization of 5-Phenyl-3-isoxazolecarboxamide plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and promoting apoptosis . The subcellular localization of 5-Phenyl-3-isoxazolecarboxamide is essential for its biological activity and therapeutic potential .
Propriétés
IUPAC Name |
5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVXNFGUPSDDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337313 | |
| Record name | 5-Phenyl-3-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23088-52-0 | |
| Record name | 5-Phenyl-3-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,2-oxazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


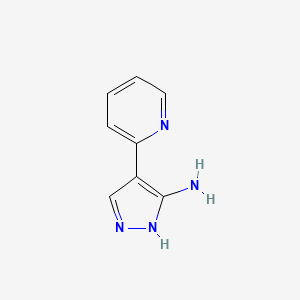
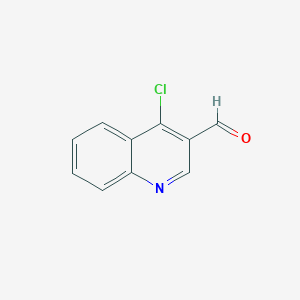
![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)
